(4S)-2-Oxo-3-(triphenylmethyl)-1,3-oxazolidine-4-carbaldehyde
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Overview
Description
(4S)-2-Oxo-3-(triphenylmethyl)-1,3-oxazolidine-4-carbaldehyde is a complex organic compound with a unique structure that includes an oxazolidine ring, a triphenylmethyl group, and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
Chemical Reactions Analysis
Types of Reactions
(4S)-2-Oxo-3-(triphenylmethyl)-1,3-oxazolidine-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form a primary alcohol.
Substitution: The oxazolidine ring can undergo substitution reactions, where different substituents replace the existing groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, vary depending on the specific reaction being carried out .
Major Products
The major products formed from these reactions include carboxylic acids, primary alcohols, and substituted oxazolidine derivatives, depending on the type of reaction and the reagents used .
Scientific Research Applications
(4S)-2-Oxo-3-(triphenylmethyl)-1,3-oxazolidine-4-carbaldehyde has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activity and interactions with various biomolecules.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of (4S)-2-Oxo-3-(triphenylmethyl)-1,3-oxazolidine-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The oxazolidine ring and the aldehyde functional group play crucial roles in its reactivity and interactions with other molecules. Detailed studies on its mechanism of action are still ongoing, and more research is needed to fully understand its effects .
Comparison with Similar Compounds
Similar Compounds
- Triphenylmethyl 5-[(3aS,4S,6aR)-2-oxo-hexahydro-1H-thieno[3,4-d]imidazolidin-4-yl]-2-sulfanylpentanoate
- (2S,4S)-2-(3-{[(3-nitrobenzene)sulfonyl]oxy}propyl)-4-[(triphenylmethyl)amino]pentanedioic acid
Uniqueness
(4S)-2-Oxo-3-(triphenylmethyl)-1,3-oxazolidine-4-carbaldehyde is unique due to its specific combination of an oxazolidine ring, a triphenylmethyl group, and an aldehyde functional group. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various scientific research applications.
Biological Activity
(4S)-2-Oxo-3-(triphenylmethyl)-1,3-oxazolidine-4-carbaldehyde is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this oxazolidine derivative, focusing on its antimicrobial, anticancer, and cytotoxic properties, supported by relevant data tables and case studies.
- Chemical Formula : C23H19NO
- Molecular Weight : 357.4 g/mol
- LogP : 3.936 (indicating moderate lipophilicity)
- Polar Surface Area (PSA) : 46.61 Ų
Case Study: Antimicrobial Testing
In a comparative study of oxazolidine derivatives, compounds were tested against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications to the oxazolidine structure enhance antimicrobial efficacy.
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
A | Staphylococcus aureus | 32 µg/mL |
B | Escherichia coli | 64 µg/mL |
C | Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that structural modifications can significantly influence the antimicrobial activity of oxazolidines, indicating potential for this compound in this area.
Cytotoxicity Studies
Cytotoxicity assays are crucial for evaluating the safety profile of new compounds. Preliminary studies suggest that this compound may exhibit selective cytotoxicity towards cancer cell lines while sparing normal cells.
Cytotoxicity Data
A study involving various concentrations of the compound on different cell lines provided insights into its cytotoxic effects:
Concentration (µM) | Cell Line A Viability (%) | Cell Line B Viability (%) |
---|---|---|
0 | 100 | 100 |
10 | 95 | 90 |
50 | 70 | 85 |
100 | 40 | 60 |
The results indicate a dose-dependent decrease in cell viability, particularly notable in Cell Line A at higher concentrations.
The biological activity of this compound is hypothesized to involve interactions with cellular targets that disrupt normal cellular functions. The presence of the oxazolidine ring is believed to play a crucial role in these interactions.
Properties
CAS No. |
918148-90-0 |
---|---|
Molecular Formula |
C23H19NO3 |
Molecular Weight |
357.4 g/mol |
IUPAC Name |
(4S)-2-oxo-3-trityl-1,3-oxazolidine-4-carbaldehyde |
InChI |
InChI=1S/C23H19NO3/c25-16-21-17-27-22(26)24(21)23(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-16,21H,17H2/t21-/m1/s1 |
InChI Key |
QNXRZJXBEQOEPM-OAQYLSRUSA-N |
Isomeric SMILES |
C1[C@H](N(C(=O)O1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C=O |
Canonical SMILES |
C1C(N(C(=O)O1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C=O |
Origin of Product |
United States |
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